Cas no 2137029-38-8 (Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester is a chiral intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its structure features a thiazole ring and a tert-butoxycarbonyl (Boc) protecting group, offering stability and selectivity in synthetic routes. The stereospecific (S)-configuration ensures precise enantiomeric control, critical for applications requiring high chiral purity. The Boc group facilitates deprotection under mild acidic conditions, enhancing versatility in multi-step syntheses. This compound is valued for its role in constructing complex molecules, particularly in medicinal chemistry, where its structural motifs contribute to the development of targeted therapeutics.
Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester structure
2137029-38-8 structure
Product name:Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
CAS No:2137029-38-8
MF:C12H18N2O3S
MW:270.347921848297
CID:5293671

Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C12H18N2O3S/c1-7(14-11(16)17-12(3,4)5)10(15)9-6-13-8(2)18-9/h6-7H,1-5H3,(H,14,16)/t7-/m0/s1
    • InChI Key: FMIGYHIVQHHGBG-ZETCQYMHSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@@H](C)C(C1SC(C)=NC=1)=O

Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798842-0.5g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
0.5g
$946.0 2025-02-21
Enamine
EN300-798842-10.0g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
10.0g
$4236.0 2025-02-21
Enamine
EN300-798842-0.05g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
0.05g
$827.0 2025-02-21
Enamine
EN300-798842-0.1g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
0.1g
$867.0 2025-02-21
Enamine
EN300-798842-0.25g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
0.25g
$906.0 2025-02-21
Enamine
EN300-798842-1.0g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
1.0g
$986.0 2025-02-21
Enamine
EN300-798842-2.5g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
2.5g
$1931.0 2025-02-21
Enamine
EN300-798842-5.0g
tert-butyl N-[(2S)-1-(2-methyl-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2137029-38-8 95.0%
5.0g
$2858.0 2025-02-21

Additional information on Carbamic acid, N-[(1S)-1-methyl-2-(2-methyl-5-thiazolyl)-2-oxoethyl]-, 1,1-dimethylethyl ester

Carbamic Acid, N-[(1S)-1-Methyl-2-(2-Methyl-5-Thiazolyl)-2-Oxoethyl]-, 1,1-Dimethylethyl Ester

The compound Carbamic Acid, N-[(1S)-1-Methyl-2-(2-Methyl-5-Thiazolyl)-2-Oxoethyl]-, 1,1-Dimethylethyl Ester (CAS No. 2137029-38-8) is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its complex molecular structure, which includes a carbamic acid moiety, a thiazole ring system, and an ester group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry due to their potential as bioactive agents. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its ability to interact with various biological targets. In the case of this compound, the thiazole ring is substituted with a methyl group at the 5-position, which further enhances its chemical stability and bioavailability.

The carbamic acid ester group in this molecule plays a crucial role in determining its pharmacokinetic properties. Ester groups are commonly used in drug design to improve the absorption and distribution of active pharmaceutical ingredients (APIs). The 1,1-dimethylethyl ester group in this compound not only enhances its solubility but also serves as a protective group during synthesis. This makes the compound an ideal candidate for use in controlled-release drug delivery systems.

One of the most recent advancements in the synthesis of this compound involves the use of enantioselective catalysis to achieve high optical purity. The (1S) configuration at the chiral center ensures that the compound exhibits the desired stereochemical properties necessary for its intended applications. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yield.

In terms of applications, this compound has shown promise in agricultural chemistry as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism makes it a valuable candidate for crop protection products. Additionally, ongoing research is focusing on its potential as an intermediate in the synthesis of more complex pharmaceutical compounds.

From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its ecological impact. Recent studies have demonstrated that under aerobic conditions, the compound undergoes hydrolysis to form less toxic byproducts. This information is essential for developing sustainable manufacturing processes and ensuring compliance with environmental regulations.

In conclusion, Carbamic Acid, N-[(1S)-1-Methyl-2-(2-Methyl-5-Thiazolyl)-2-Oxoethyl]-, 1,1-Dimethylethyl Ester (CAS No. 2137029-38-8) represents a cutting-edge molecule with diverse applications across multiple industries. Its unique structure and functional groups make it a valuable tool for researchers and industry professionals alike. As advancements in synthetic methodologies and bioactivity screening continue to emerge, this compound is poised to play an even greater role in the development of innovative chemical products.

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